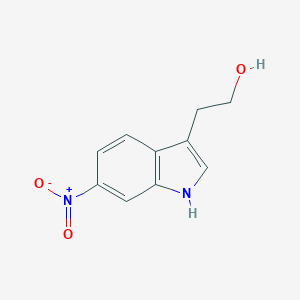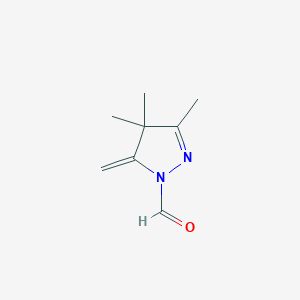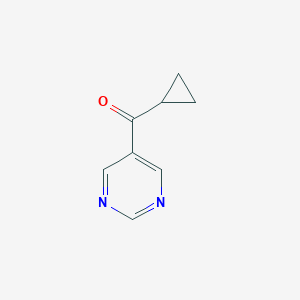
Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide
Descripción general
Descripción
Synthesis Analysis
The synthesis of Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide can be achieved using solid-phase peptide synthesis (SPPS) or by chemical synthesis using Fmoc/tBu chemistry. The synthetic peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).Molecular Structure Analysis
The empirical formula of Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide is C38H58N10O12 . Its molecular weight is 846.93 .Chemical Reactions Analysis
The activity of recombinant HIV-1 protease was determined by sequence-specific cleavage at the Tyr-Pro bond of the fluorogenic substrate .Physical And Chemical Properties Analysis
The peptide is a white powder . It forms a clear colorless solution at 1 mg/ml in water .Aplicaciones Científicas De Investigación
HIV-1 Protease Substrate
This compound is a substrate for the purified recombinant HIV-1 protease . The HIV-1 protease is an enzyme that cleaves larger proteins into smaller functional proteins, which is a critical step in the life cycle of the HIV-1 virus. Therefore, understanding the interaction between this compound and the HIV-1 protease can provide valuable insights for the development of new antiretroviral drugs.
Peptide Synthesis
“Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide” is used in peptide synthesis. Peptide synthesis is a process used to create peptides, which are organic compounds made up of multiple amino acids linked by peptide bonds. These synthesized peptides can be used in a variety of applications, including the development of new pharmaceuticals and the study of protein function.
Biochemical Studies
This compound is used in biochemical studies. Biochemical studies involve the investigation of the chemical processes and substances that occur within living organisms. This compound, with its complex structure and properties, can be used to study various biochemical processes, such as protein folding, enzymatic reactions, and signal transduction.
Drug Development
The compound is used in drug development. Its complex structure and properties make it a valuable tool in the development of new drugs. It can serve as a starting point for the development of new therapeutic agents, or it can be used to study the mechanisms of action of existing drugs.
Mass Spectrometry
“Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide” can be used in mass spectrometry . Mass spectrometry is an analytical technique used to identify and quantify molecules in a sample. This compound, with its unique mass and structure, can be used as a standard or reference in mass spectrometry experiments.
Molecular Biology Research
This compound can be used in molecular biology research . Molecular biology is the study of the molecular mechanisms by which genetic information is converted into cellular structures and functions. This compound, with its specific sequence of amino acids, can be used to study various molecular biology processes, such as gene expression, protein synthesis, and cellular signaling.
Mecanismo De Acción
Biochemical Pathways
The compound is involved in the biochemical pathway related to the life cycle of the HIV-1 virus. Specifically, it plays a role in the proteolytic cleavage process, which is essential for the maturation and infectivity of the virus . The compound, acting as a substrate for the HIV-1 protease, is cleaved at specific sites, mimicking the natural substrates of the enzyme .
Propiedades
IUPAC Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIULLGTDZPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408691 | |
| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
CAS RN |
121822-32-0 | |
| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















